molecular formula C11H11NO B3422161 2H-1,4-Ethanoquinolin-3(4H)-one CAS No. 24562-79-6

2H-1,4-Ethanoquinolin-3(4H)-one

Cat. No.: B3422161
CAS No.: 24562-79-6
M. Wt: 173.21 g/mol
InChI Key: BMOVMBWMZREDBR-UHFFFAOYSA-N
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Description

2H-1,4-Ethanoquinolin-3(4H)-one is a heterocyclic compound that features a fused bicyclic structure, combining a quinoline core with an ethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Ethanoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents such as alkyl halides.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2H-1,4-Ethanoquinolin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with various biological targets.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 2H-1,4-Ethanoquinolin-3(4H)-one exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

    Quinoline: A simpler structure without the ethano bridge, widely studied for its pharmacological properties.

    Isoquinoline: Another structural isomer with different electronic properties and reactivity.

    Dihydroquinoline: A reduced form of quinoline, often used in similar applications.

Uniqueness: 2H-1,4-Ethanoquinolin-3(4H)-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-7-12-6-5-9(11)8-3-1-2-4-10(8)12/h1-4,9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOVMBWMZREDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(=O)C1C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303221
Record name 2H-1,4-Ethanoquinolin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24562-79-6
Record name 2H-1,4-Ethanoquinolin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24562-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Ethanoquinolin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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